molecular formula C10H11N3OS B11324327 N-(2,1,3-benzothiadiazol-5-yl)butanamide

N-(2,1,3-benzothiadiazol-5-yl)butanamide

Cat. No.: B11324327
M. Wt: 221.28 g/mol
InChI Key: FUWWSFHVLQCMJB-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(2,1,3-Benzothiadiazol-5-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-5-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)butanamide is primarily attributed to its electron-withdrawing properties. This characteristic allows it to interact with various molecular targets and pathways, enhancing the electronic properties of the materials it is incorporated into. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

N-(2,1,3-Benzothiadiazol-5-yl)butanamide can be compared with other benzothiadiazole derivatives, such as:

This compound stands out due to its unique structural features, which enhance its applicability in various fields, particularly in the development of advanced electronic materials.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)butanamide

InChI

InChI=1S/C10H11N3OS/c1-2-3-10(14)11-7-4-5-8-9(6-7)13-15-12-8/h4-6H,2-3H2,1H3,(H,11,14)

InChI Key

FUWWSFHVLQCMJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

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